Di(2-thiazolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

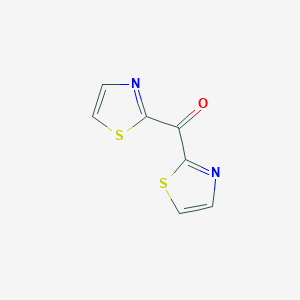

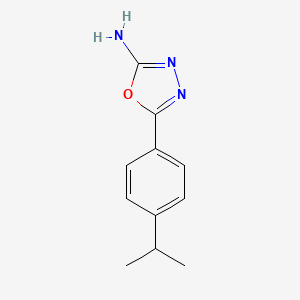

Di(2-thiazolyl)methanone is a synthetic organic compound with the CAS Number: 55707-55-6 . It belongs to a class of thiazole-based heterocyclic compounds . The molecular weight of this compound is approximately 198.27 .

Synthesis Analysis

The synthesis of Di(2-thiazolyl)methanone involves a reaction in tetrahydrofuran at -70.0℃ for 0.25h in an inert atmosphere . The reaction products were recognized by comparison with literature data .Molecular Structure Analysis

The molecular formula of Di(2-thiazolyl)methanone is C7H4N2OS2 . The InChI key for this compound is JNWGVJCGMNPJHV-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiazolyl thiazolidine-2,4-dione derivatives have been synthesized and screened for their antibacterial and antifungal activities . Among these compounds, some were found to be moderately potent against screened microorganisms .Physical And Chemical Properties Analysis

Di(2-thiazolyl)methanone is a solid at room temperature . . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique

Enzyme Inhibition and Antioxidant Activity

Di(2-thiazolyl)methanone derivatives have been studied for their inhibitory effects on enzymes like α-glucosidase and α-amylase, which are significant in carbohydrate metabolism. For instance, one study synthesized 4-amino-2-(arylamino)-5-(3,5-di-t-butyl-4-hydroxybenzoyl)thiazoles, exhibiting α-glucosidase inhibition activity, comparable to standard compounds like acarbose (Satheesh et al., 2017). Additionally, these compounds have shown promising antioxidant activities in various assays, indicating their potential as therapeutics in oxidative stress-related diseases.

Antibacterial Applications

Compounds containing Di(2-thiazolyl)methanone units have been synthesized and shown to possess antibacterial properties. A study focusing on thiazolyl pyrazole and benzoxazole derivatives reported significant antibacterial activities against various bacterial strains (Landage et al., 2019). This highlights the potential of these compounds in developing new antibacterial agents.

Anticancer Activity

Several studies have synthesized derivatives of Di(2-thiazolyl)methanone and evaluated them for antitumor activities. For example, compounds like (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone demonstrated inhibitory effects on various cancer cell lines, including leukemia and lung cancer (Bhole & Bhusari, 2011). This suggests their potential role in cancer therapeutics.

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of Di(2-thiazolyl)methanone derivatives. These studies provide insights into the structural optimization, bonding features, and spectroscopic properties of these compounds, aiding in the understanding of their biological activities. For instance, Shahana & Yardily (2020) conducted detailed DFT and docking studies on novel compounds containing Di(2-thiazolyl)methanone (Shahana & Yardily, 2020).

Corrosion Inhibition

Di(2-thiazolyl)methanone derivatives have been studied as corrosion inhibitors for metals in acidic media. For example, a study on the corrosion inhibition of mild steel in HCl medium by a compound synthesized from Di(2-thiazolyl)methanone showed significant inhibition efficiency, highlighting its potential in industrial applications (Fergachi et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

bis(1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGVJCGMNPJHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(2-thiazolyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)

![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)